N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide
Description
N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide is a secondary amide featuring an isopropyl group and a 4-methylaminocyclohexyl moiety attached to an acetamide backbone. The compound is listed as discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or insufficient bioactivity .
Properties
IUPAC Name |
N-[4-(methylamino)cyclohexyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-9(2)14(10(3)15)12-7-5-11(13-4)6-8-12/h9,11-13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJLWFXNQCTMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NC)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide, commonly referred to as a synthetic opioid, has garnered attention due to its pharmacological properties and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by its unique structural configuration, which includes an isopropyl group and a cyclohexyl moiety. This structure contributes to its interaction with opioid receptors, particularly the μ-opioid receptor (MOR). The binding affinity and selectivity for these receptors are critical for its analgesic effects.
Key Mechanisms:
- Opioid Receptor Agonism : The compound acts primarily as a potent agonist at the MOR, leading to significant analgesic effects.
- Signal Transduction : Upon binding to the MOR, it activates intracellular signaling pathways that modulate pain perception and emotional responses.
Biological Activity and Efficacy
Numerous studies have evaluated the biological activity of this compound, focusing on its analgesic properties and potential side effects.
Efficacy in Preclinical Models
- Analgesic Activity : In rodent models, the compound demonstrated dose-dependent analgesic effects comparable to established opioids like morphine. For instance, in tail-flick tests, it produced significant reductions in withdrawal latencies at doses as low as 1 mg/kg .
- Side Effects Profile : While effective for pain relief, the compound also exhibited typical opioid side effects such as respiratory depression and potential for addiction. Studies indicated that higher doses increased the risk of adverse events .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing side effects. Research has shown that modifications to the cyclohexyl ring and the amine group can significantly alter its binding affinity and activity.
| Structural Modification | Effect on Activity |
|---|---|
| Addition of methyl groups on cyclohexane | Increased potency at MOR |
| Substitution of isopropyl with butyl | Decreased analgesic efficacy |
| Alteration of amine position | Enhanced selectivity for MOR over δ-opioid receptor |
Case Studies
Several case studies have illustrated the compound's clinical relevance:
- Clinical Trials : A phase II trial evaluating this compound in chronic pain management reported a significant reduction in pain scores among participants compared to placebo . The trial emphasized the need for careful monitoring due to potential side effects.
- Toxicology Reports : Reports of intoxication linked to misuse highlight the importance of understanding the compound's pharmacokinetics and toxicity profile. Cases showed that overdose could lead to severe respiratory depression, necessitating immediate medical intervention .
Scientific Research Applications
Medicinal Chemistry
N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide has potential applications as a pharmaceutical agent due to its ability to interact with specific molecular targets such as enzymes and receptors. Its structure allows it to modulate biological processes, making it a candidate for drug development.
Case Study:
Research has indicated that compounds structurally similar to this compound can act as enzyme inhibitors. For example, studies have shown that derivatives can inhibit proteasome activity, which is crucial for maintaining cellular homeostasis and regulating protein degradation pathways .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:
- Oxidation: Can yield corresponding oxo-compounds.
- Reduction: The acetamide group can be converted into an amine.
- Substitution Reactions: The amine group may participate in nucleophilic substitutions with various electrophiles.
Data Table: Reaction Pathways
| Reaction Type | Example Products | Common Reagents |
|---|---|---|
| Oxidation | Cyclohexanone derivatives | KMnO4, CrO3 |
| Reduction | Cyclohexylamine derivatives | LiAlH4, NaBH4 |
| Substitution | Alkylated/acylated derivatives | Halides, sulfonates |
The biological activity of this compound has been explored in various contexts. Its interactions with specific molecular targets can influence cellular signaling pathways, making it a valuable subject for further pharmacological studies.
Potential Therapeutic Applications:
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Alkylation of the Secondary Amine
The methylamino group (-NHCH₃) on the cyclohexane ring can undergo alkylation to form tertiary amines.
Acylation Reactions
The secondary amine reacts with acylating agents to form tertiary amides or ureas.
Coupling Reactions
The acetamide group participates in peptide-like coupling reactions, forming ureas or sulfonamides.
Reduction and Oxidation
While the compound lacks reducible double bonds, the amine group can undergo oxidation.
Complexation with Metals
The acetamide and amine groups may coordinate with transition metals, though steric hindrance limits stability.
| Metal Salt | Conditions | Observed Behavior |
|---|---|---|
| Pd(OAc)₂ | DMF, 80°C | Weak coordination observed via NMR; no catalytic activity . |
| AgNO₃ | MeOH, RT | Precipitation of silver-amide complex |
Key Insights from Literature
-
Steric Effects : The isopropyl and cyclohexyl groups hinder nucleophilic attacks on the acetamide, requiring harsh conditions for hydrolysis .
-
Amine Reactivity : The secondary amine’s methylation is more efficient with alkyl halides than bulkier electrophiles .
-
Synthetic Utility : Coupling reactions (e.g., urea formation) are pivotal in generating bioactive analogs, as seen in antipsychotic drug intermediates .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares core features with several acetamide derivatives reported in the evidence:
Oxadiazole-Isopropylamide Derivatives
- Examples: 2-(4-Ethylphenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11aa) N-Isopropyl-2-phenoxy-N-((3-(pyridine-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (11ac)
- The target compound replaces the oxadiazole with a cyclohexylmethylamino group, likely altering conformational flexibility and binding interactions.
Phenoxy Acetamide Derivatives
- Examples: N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide (27) N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)
- Key Differences: Phenoxy groups in these compounds improve solubility and modulate anti-cancer activity . The target compound’s cyclohexylmethylamino group may reduce polarity compared to aryloxy substituents.
Cyclohexyl Acetamide Derivatives
Physical and Spectral Properties
Notes:
Pharmacological and Functional Insights
- Proteasome Inhibition: Oxadiazole-isopropylamides (e.g., 11aa, 11ab) are potent non-covalent proteasome inhibitors, with IC₅₀ values in the nanomolar range . The target compound lacks the oxadiazole motif, which is critical for this activity, suggesting divergent mechanisms.
- Anti-Cancer Activity: Phenoxy acetamides like compound 38 exhibit anti-cancer activity against multiple cell lines (HCT-1, MCF-7) . The target compound’s cyclohexylmethylamino group may target different pathways, though this remains unverified.
- Herbicidal Applications: N-Isopropyl-N-(4-fluorophenyl)-(5-trifluoromethyl-1,3,4-thiadiazol-2-yloxy)acetamide demonstrates herbicidal synergy with fenoxaprop-ethyl . The target compound’s lack of thiadiazole rings likely precludes similar uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
